1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
1-ethyl-3-pyridin-3-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-2-15-8-10(6-12)11(14-15)9-4-3-5-13-7-9/h3-5,7-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRLQWWQHSUXGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CN=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound noted for its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including synthesis methods, biological targets, and case studies demonstrating its efficacy.
Chemical Structure and Properties
The compound features a pyrazole ring fused with a pyridine moiety and a carbonitrile group, contributing to its unique reactivity and biological properties. Its molecular formula is with a molecular weight of 198.22 g/mol. The presence of the carbonitrile functional group allows for nucleophilic addition reactions, while the pyrazole ring can participate in various substitution reactions, making it amenable to further chemical modifications.
Anti-inflammatory Activity
Research has demonstrated that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit specific enzymes related to inflammatory pathways, particularly cyclooxygenase (COX) enzymes. In a study comparing various pyrazole derivatives, this compound displayed promising anti-inflammatory profiles, with some derivatives achieving COX-2 selectivity indices comparable to standard anti-inflammatory medications .
Table 1: Comparison of Anti-inflammatory Activity
| Compound Name | COX-2 Inhibition (IC50) | Selectivity Index |
|---|---|---|
| This compound | 60.56 μg/mL | 8.22 |
| Standard (Diclofenac) | 54.65 μg/mL | - |
Antimicrobial Properties
In addition to its anti-inflammatory effects, this compound has also shown antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of microbial cell membranes and inhibition of protein synthesis.
Molecular docking studies have elucidated the interaction of this compound with biological targets. These studies reveal that the compound binds effectively to proteins involved in inflammatory responses, indicating a potential pathway for therapeutic application.
Study on Anti-inflammatory Efficacy
A recent study evaluated the anti-inflammatory efficacy of this compound using a carrageenan-induced rat paw edema model. The results indicated that treatment with this compound significantly reduced edema compared to control groups, supporting its potential as an effective anti-inflammatory agent .
Safety Profile Assessment
Histopathological evaluations conducted alongside efficacy studies have shown minimal degenerative changes in vital organs such as the liver and kidneys after treatment with the compound, suggesting a favorable safety profile for further development in therapeutic applications .
Synthesis Methods
Several synthetic routes have been explored for producing this compound. A common method involves the reaction of ethyl hydrazine with pyridine derivatives followed by nitration to introduce the carbonitrile group. Optimizing reaction conditions such as temperature and solvent choice is crucial for yielding high-purity products.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations :
- Nitrile Group Stability : The IR ν(CN) absorption varies between ~2231 cm⁻¹ (triazole hybrids) and ~2296 cm⁻¹ (chloroacetyl derivatives), reflecting electronic effects of substituents on the CN group .
- Melting Points : Triazole-containing analogs exhibit higher melting points (e.g., 198.2°C in ), likely due to enhanced intermolecular interactions from nitrogen-rich substituents.
- Synthetic Yields : Yields for analogs range from 55–66%, influenced by reaction conditions (e.g., copper-catalyzed click chemistry in vs. traditional cyclization in ).
Preparation Methods
Cyclization to Form Pyrazolidine Intermediate
- Starting Materials: 3-hydrazinopyridine dihydrochloride and dialkyl maleate (e.g., diethyl maleate).
- Conditions: The reaction is conducted in a (C1–C4) aliphatic alcohol solvent, often ethanol, at 25–100 °C.
- Catalysis: An alkali metal alkoxide base (e.g., sodium ethoxide) is used, typically in 2–5 fold excess relative to hydrazinopyridine.
- Outcome: Formation of alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate intermediate.
This cyclization step is crucial for building the pyrazolidine ring system tethered to the pyridine moiety, setting the stage for further modifications.
Chlorination to Introduce the 3-Chloro Substituent
- Reagents: Phosphoryl chloride (POCl3) is preferred; phosphorus pentachloride is an alternative.
- Solvent: An inert organic solvent such as acetonitrile.
- Conditions: The reaction mixture is heated to about 60 °C for approximately 2 hours.
- Molar Ratios: Chlorinating reagent is used in 1.1 to 10 fold excess.
- Product: Alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate.
This step converts the pyrazolidine intermediate to a chlorinated dihydropyrazole, facilitating subsequent oxidation.
Oxidation to Aromatic Pyrazole
- Oxidants: Manganese (IV) oxide or sodium persulfate/sulfuric acid.
- Solvent: Acetonitrile is preferred.
- Conditions: Heating at about 60 °C until completion.
- Oxidant Excess: Typically 1.5 to 15 fold excess.
- Product: Alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate.
Oxidation aromatizes the pyrazole ring, converting the dihydro form to the fully aromatic system necessary for the target compound.
Hydrolysis and Decarboxylation to Remove Carboxylate
- Hydrolysis: The ester group is hydrolyzed under acidic or basic conditions to yield 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride.
- Decarboxylation: Heating removes the carboxylic acid group, producing 3-(3-chloro-1H-pyrazol-1-yl)pyridine.
- Significance: This step removes the carboxylate moiety to generate the pyrazole core substituted with pyridine and chlorine, a key intermediate en route to the final compound.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization | 3-hydrazinopyridine dihydrochloride + dialkyl maleate | Alkali metal alkoxide (e.g., NaOEt), ethanol, 25–100 °C | Alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate | Base and solvent matched for efficiency |
| 2 | Chlorination | Pyrazolidine intermediate | Phosphoryl chloride, acetonitrile, 60 °C, 2 h | Alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate | Excess chlorinating agent used |
| 3 | Oxidation | Chlorinated dihydropyrazole | Manganese(IV) oxide or sodium persulfate, acetonitrile, 60 °C | Alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate | Aromatization of pyrazole ring |
| 4 | Hydrolysis & Decarboxylation | Ester intermediate | Acid or base hydrolysis, heat for decarboxylation | 3-(3-chloro-1H-pyrazol-1-yl)pyridine | Removal of carboxylate group |
| 5 | Alkylation & Cyanation (inferred) | Pyrazole intermediate | Ethyl halide, base; cyanation reagents | 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile | Final functional group installation |
Research Findings and Optimization Notes
- The use of sodium ethoxide in ethanol for cyclization provides a convenient and efficient medium for ring formation.
- Phosphoryl chloride is preferred over other chlorinating agents for selective chlorination with good yields.
- Oxidation with manganese(IV) oxide is effective and mild, preserving sensitive functional groups.
- Hydrolysis and decarboxylation steps require careful control of temperature and pH to avoid side reactions.
- The process avoids the use of difficult-to-prepare intermediates like 3-chloropyrazole, improving overall yield and purity.
- Excess reagents (oxidants, chlorinating agents) are used to drive reactions to completion but require subsequent purification steps.
- The method is scalable and suitable for industrial applications due to the use of common reagents and solvents.
Q & A
Q. Basic
Q. Advanced
- HPLC-MS : Identify co-eluting impurities (e.g., unreacted azides) with MS-compatible buffers.
- Recrystallization : Optimize solvent pairs (e.g., CH₂Cl₂/hexane) for azide intermediates, noting their thermal sensitivity (decompose >100°C) .
How can reaction yields be improved for pyridinyl coupling steps?
Q. Methodological Recommendations
- Stoichiometry : Use 1.3 equiv of ethynylbenzene to drive CuAAC to completion .
- Temperature : Maintain 50°C for 16 hours to ensure full conversion .
- Workup : Extract with CH₂Cl₂ (3×) to recover polar byproducts .
| Example Reaction Conditions |
|---|
| Reagent |
| ------------------- |
| 5-azido-pyrazole |
| CuSO₄ |
| Ethynylbenzene |
| Yield |
What safety protocols are critical for handling azide intermediates?
Q. Advanced
- Thermal stability : Avoid heating azides >50°C without monitoring (risk of exothermic decomposition) .
- PPE : Use blast shields, gloves, and fume hoods during TMS-azide reactions .
- Waste disposal : Quench excess azides with NaNO₂/HCl to prevent explosive residue .
How do substituents (e.g., ethyl vs. benzyl) influence pyrazole reactivity?
Q. Advanced
- Steric effects : Ethyl groups reduce steric hindrance vs. benzyl, improving coupling efficiency with bulky reagents .
- Electronic effects : Pyridinyl’s electron-withdrawing nature stabilizes intermediates, accelerating cyclization .
What computational tools aid in designing derivatives with enhanced bioactivity?
Q. Advanced
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to predict regioselectivity in triazole formation .
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
